CID 9803304

Beschreibung

Moveltipril calcium is a potent angiotensin-converting enzyme (ACE) inhibitor. It is a derivative of captopril, patented by the Japanese pharmaceutical company Chugai Pharmaceutical Co., Ltd. Moveltipril calcium is known for its ability to decrease systemic blood pressure more slowly and persistently than captopril. It is partially metabolized to captopril by hydrolysis, predominantly in the liver .

Eigenschaften

CAS-Nummer |

85921-53-5 |

|---|---|

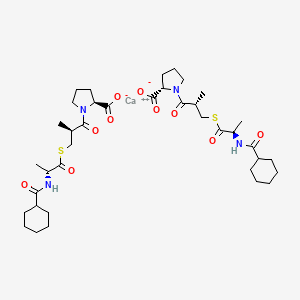

Molekularformel |

C19H30CaN2O5S |

Molekulargewicht |

438.6 g/mol |

IUPAC-Name |

calcium bis((2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate) |

InChI |

InChI=1S/C19H30N2O5S.Ca/c1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/t12-,13-,15+;/m1./s1 |

InChI-Schlüssel |

UAMNFLAPYAELQA-MSXVLYCHSA-N |

Isomerische SMILES |

C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O.[Ca] |

Kanonische SMILES |

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O.[Ca] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

altiopril calcium MC 838 MC-838 N-(3-N-cyclohexanecarbonyl-alanylthio)-2-(methylpropanoyl)proline calcium |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Moveltipril calcium involves the reaction of N-(cyclohexanecarbonyl)-D-alanine with 3-mercapto-2-methylpropanoic acid using carbonyldiimidazole in tetrahydrofuran (THF). This reaction produces 3-[N-(cyclohexanecarbonyl)-D-alanylthio]-2-methylpropanoic acid, which is then condensed with L-proline using triethylamine and ethyl chloroformate in THF .

Industrial Production Methods

Industrial production methods for Moveltipril calcium are not extensively documented in the public domain. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Moveltipril calcium undergoes several types of chemical reactions, including:

Hydrolysis: Moveltipril calcium is partially hydrolyzed to captopril in the liver.

Substitution Reactions: The synthesis involves substitution reactions where functional groups are replaced to form the final compound.

Common Reagents and Conditions

Carbonyldiimidazole: Used in the initial reaction with N-(cyclohexanecarbonyl)-D-alanine.

Triethylamine and Ethyl Chloroformate: Used in the condensation reaction with L-proline.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Moveltipril calcium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reference compound in the study of ACE inhibitors and their synthesis.

Biology: Studied for its effects on blood pressure regulation and its interaction with ACE.

Medicine: Investigated for its potential use in treating hypertension and heart failure.

Industry: Utilized in the development of new ACE inhibitors with improved pharmacokinetic properties.

Wirkmechanismus

Moveltipril calcium exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Moveltipril calcium reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound is partially metabolized to captopril, which also contributes to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Captopril: The parent compound of Moveltipril calcium, known for its rapid onset of action.

Alacepril: Another ACE inhibitor that is converted to captopril in vivo.

Zofenopril: A prodrug that is converted to its active form in vivo, with a longer duration of action compared to captopril.

Uniqueness

Moveltipril calcium is unique in its slower and more persistent antihypertensive effect compared to captopril. This makes it a valuable compound for research and potential therapeutic applications where a sustained reduction in blood pressure is desired .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.